High-Affinity Binding to Human HCA2 Receptor (GPR109A)
The compound demonstrates potent binding to the recombinant human hydroxycarboxylic acid receptor 2 (HCA2), with a reported IC50 of 21 nM in a radioligand displacement assay [1]. In a related assay using N-flag-tagged human HCA2, the IC50 was 108 nM [1]. Functional activity as an agonist was confirmed with an EC50 of 70 nM in a cAMP accumulation assay [1]. This high affinity contrasts sharply with another nicotinic acid derivative (CHEMBL3299113), which shows a significantly weaker IC50 of 327 nM in a similar displacement assay [2]. This represents a greater than 15-fold difference in binding potency, underscoring that minor structural changes can drastically alter target engagement.
| Evidence Dimension | HCA2 Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 21 nM (primary assay); IC50 = 108 nM (secondary assay); EC50 = 70 nM (functional assay) |
| Comparator Or Baseline | Comparator (CHEMBL3299113): IC50 = 327 nM |
| Quantified Difference | Greater than 15-fold difference in binding potency. |
| Conditions | Assay: Displacement of [5,6-3H]-nicotinic acid from recombinant human HCA2 expressed in Flp-IN HEK cell membranes after 2 hrs. |
Why This Matters
This data positions 2-[(Cyclohexylmethyl)amino]nicotinic acid as a significantly more potent HCA2 ligand than the comparator, making it a superior tool compound for studies where robust receptor engagement is required at lower concentrations.
- [1] BindingDB. BDBM50268988 (CHEMBL3589836) Activity Spreadsheet. View Source
- [2] BindingDB. BDBM50022066 (CHEMBL3299113) Activity Spreadsheet. View Source
